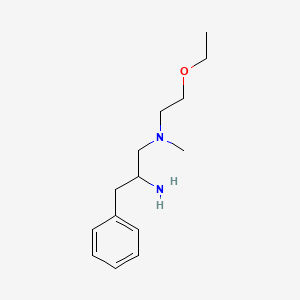

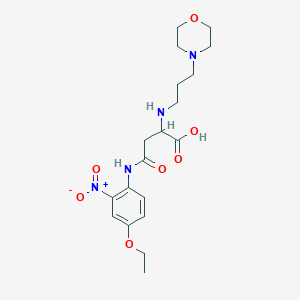

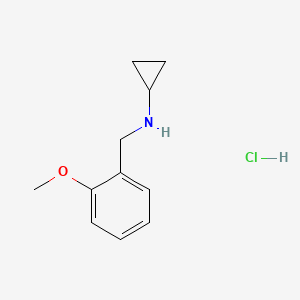

1-N-(2-Ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preparation and Characterization of Nickel(II) Iodide Complexes

The study titled "Preparation, Characterization, and Solid State Thermal Studies of Nickel(II) Iodide Complexes of Ethane-1,2-diamine and Its Derivatives" explores the synthesis and characterization of various nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives. The complexes were synthesized from solution and characterized, revealing that most of the diamine species form octahedral geometries, with exceptions showing square-planar geometry. The study also notes that upon heating, certain complexes undergo deaquation-anation reactions, and some exhibit irreversible endothermic phase transitions .

Diastereoselective Synthesis of 1,2-Diamines

In the paper "A novel three-component reaction catalyzed by dirhodium(II) acetate: decomposition of phenyldiazoacetate with arylamine and imine for highly diastereoselective synthesis of 1,2-diamines," a new method for the synthesis of 1,2-diamines is presented. This method involves a three-component reaction catalyzed by dirhodium acetate, which leads to the formation of the erythro diastereomer of methyl 1,2-diaryl-1,2-diaminopropanoate with a high diastereoselectivity ratio. This synthesis process is significant for the creation of 1,2-diamines with specific stereochemical configurations .

Metabolism of Psychotomimetic Amines

The research "In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane" investigates the metabolism of a psychotomimetic amine, specifically its O-demethylation by rabbit liver homogenates. The study found that the amine is biotransformed into monophenolic and bis(O-demethyl) metabolites, with the latter having similarities to the agent "6-hydroxydopamine." The research suggests that the metabolic O-demethylation could be significant in understanding the psychotomimetic properties of the amine .

科学的研究の応用

Synthesis and Antibacterial Activities

The synthesis of Schiff-base Zinc(II) complexes derived from the reaction of N-methylpropane-1,3-diamine with different aldehydes, including 3-ethoxysalicylaldehyde, has led to compounds with notable antibacterial activities. These complexes have been characterized by x-ray diffraction, Fourier-transform infrared (FT-IR), and elemental analysis, demonstrating their potential in antibacterial applications (Guo, 2011).

Zwitterionic Compounds Synthesis

Research has shown that an unusual rearrangement and cyclization of 2-anilino-2-ethoxy-3-oxothiobutanoic acid with diamines can lead to zwitterionic derivatives. These compounds, with structural modifications, could serve as precursors for the synthesis of complex molecular structures, demonstrating a diverse range of chemical reactivity and potential applications in material science and pharmaceuticals (Zaleska et al., 2002).

Nickel(II) Iodide Complexes

The preparation and characterization of Nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including studies on their solid-state thermal properties, have implications for materials science, particularly in the development of novel coordination compounds with specific thermal and chemical properties (Das et al., 1994).

Liquid Crystalline Compounds Synthesis

Investigations into the synthesis of unsaturated liquid crystalline compounds based on p-diaminophenyl aramid reveal the potential of these materials in advanced applications, such as display technologies and sensors. The research focuses on creating compounds with smectic phases and high liquid crystalline temperature ranges, indicating their utility in high-performance materials (Liu Xiu-ying & Wang Yu-yang, 2010).

Chiral Separation of Nucleoside Analogues

The chiral separation of nucleoside analogues, such as those related to the treatment of HIV and Herpes Simplex Virus infections, highlights the importance of this compound in the development of antiviral drugs. Techniques involving liquid chromatography on amylose stationary phases for determining enantiomeric purity underscore the role of such compounds in pharmaceutical research (Lipka-Belloli et al., 2002).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDFMHJMSULJIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C)CC(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-N-(2-Ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)

![N-(2-Methoxy-2-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2547297.png)

![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)

![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)